4-(2,4-Dimethylphenoxy)butane-1-thiol
Description
4-(2,4-Dimethylphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a phenoxy group substituted with two methyl groups at the 2- and 4-positions of the aromatic ring, linked to a butane chain terminating in a thiol (-SH) group.
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWOJLZLXATIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCS)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Ethyl 2-(2,4-dimethylphenoxy)acetate (Compound 2, )
- Structure: Features a 2,4-dimethylphenoxy group connected to an ethyl acetate moiety.
- Synthesis: Requires reflux with a strong base due to the low acidity of 2,4-dimethylphenolic acid, attributed to electron-donating methyl groups .
- Key Difference : The absence of a thiol group and the presence of an ester functional group reduce nucleophilicity compared to the target compound.
(b) HBK Series Piperazine Derivatives ()
- Examples: HBK14–HBK19, which include phenoxypropylpiperazine hydrochlorides with substituents like chloro, methoxy, or trimethyl groups on the aromatic ring.
- Functional Relevance: These compounds exhibit pharmacological activity (e.g., receptor modulation) influenced by substituent positioning. For instance, HBK18 (2,4,6-trimethylphenoxy) shows steric hindrance that may reduce binding efficiency compared to 2,4-dimethyl derivatives .
(c) 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione ()
- Structure: Combines a 2,3-dimethylphenoxy group with a piperidine-pyrimidinedione scaffold.
- Application: Demonstrates anti-mycobacterial activity, highlighting how methyl positioning (2,3 vs. 2,4) on the phenoxy ring affects biological target interactions .
Thiol- and Sulfur-Containing Analogues
(a) 4-(4-Chlorophenyl)sulfanylbutan-1-ol ()
- Structure: Contains a sulfanyl (-S-) group linked to a 4-chlorophenyl ring and a butanol chain.
- Comparison : The sulfanyl group is less nucleophilic than a thiol (-SH), and the chloro substituent (electron-withdrawing) contrasts with the electron-donating methyl groups in the target compound, altering electronic properties and reactivity .
(b) 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (Compound 4, )
- Structure: Integrates a thiolated oxadiazole ring with a 2,4-dimethylphenoxymethyl group.
- Synthesis: Requires careful pH control (pH 5–6) during filtration to maximize yield, unlike the simpler isolation protocols for 4-(2,4-Dimethylphenoxy)butane-1-thiol .
Functional Group Variants
(a) 4-(4-Methylphenyl)butanoic Acid ()
- Structure : A carboxylic acid derivative with a 4-methylphenyl group.
- Contrast : The carboxylic acid group introduces acidity (pKa ~4–5), whereas the thiol group in the target compound has a lower pKa (~10), affecting solubility and reactivity in basic media .
Data Table: Key Comparative Properties
Research Findings and Implications
- Substituent Effects: Electron-donating methyl groups on the phenoxy ring enhance stability but reduce acidity, complicating synthesis (e.g., requiring strong bases or prolonged reflux) .
- Thiol vs. Sulfanyl: The thiol group in 4-(2,4-Dimethylphenoxy)butane-1-thiol offers higher nucleophilicity than sulfanyl analogues, making it more reactive in disulfide bond formation or metal chelation .
- Biological Activity: Methyl positioning (2,4 vs. 2,3 or 3,5) on phenoxy derivatives significantly impacts steric and electronic interactions with biological targets, as seen in anti-mycobacterial piperidinylmethylpyrimidinediones .
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